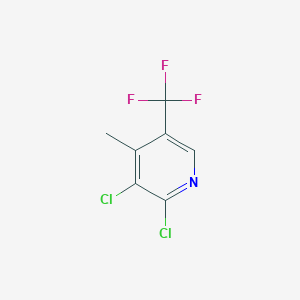

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c1-3-4(7(10,11)12)2-13-6(9)5(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDTWUMERLGAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods:

-

Chlorination and Fluorination: : Starting with 2-amino-5-methylpyridine, the compound undergoes chlorination followed by diazotization in the presence of copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .

-

Side-Chain Chlorination: : Another method involves using 2-chloro-5-methylpyridine as the starting material. The side chain is chlorinated to form 2-chloro-5-(trichloromethyl)pyridine, which is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine. The final step involves fluorination with hydrogen fluoride to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically follows the chlorination and fluorination route due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include ammonia, amines, and alkoxides.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with ammonia can yield 2,3-diamino-4-methyl-5-(trifluoromethyl)pyridine .

Scientific Research Applications

Synthesis of DCTF

The synthesis of DCTF involves several steps and methods. Common precursors include 3-picoline and 2-chloro-5-(chloromethyl)pyridine. The general process includes:

- Chlorination : The precursor is subjected to chlorination under controlled conditions to yield intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine.

- Fluorination : The chlorinated intermediate is then fluorinated to produce DCTF. This can be achieved using hydrogen fluoride or other fluorinating agents in a vapor-phase reaction setup .

Agrochemical Industry

DCTF is primarily used as an intermediate in the synthesis of various crop-protection products. Its derivatives have been instrumental in developing herbicides and insecticides that are effective against a range of agricultural pests.

- Case Study : Fluazifop-butyl, one of the first TFMP derivatives introduced to the market, demonstrates DCTF's role in agrochemicals. This herbicide has been widely adopted for its efficacy in controlling grass weeds in crops such as soybeans and cotton .

Pharmaceutical Applications

DCTF and its derivatives are also explored for their potential in pharmaceuticals. The unique properties imparted by the trifluoromethyl group enhance the biological activity of compounds.

- Case Study : Several TFMP-containing compounds are undergoing clinical trials for various therapeutic applications, including anti-inflammatory and anti-cancer drugs. The incorporation of fluorine is believed to improve metabolic stability and bioavailability .

Chemical Properties and Safety

DCTF exhibits a boiling point of approximately 107-108°C and solidifies into a white solid at lower temperatures . Safety data indicate that while it is effective in its applications, appropriate handling measures must be observed due to its chemical reactivity and potential environmental impact .

Comparative Analysis of Synthesis Methods

| Synthesis Method | Description | Yield | Advantages |

|---|---|---|---|

| Chlorination followed by Fluorination | Direct chlorination of 3-picoline followed by vapor-phase fluorination | High | Efficient production with minimal by-products |

| Stepwise Vapor-phase Chlorination | Sequential chlorination and fluorination in a fluidized bed reactor | Moderate to High | Enhanced control over reaction conditions |

| Liquid-phase Reaction | Chlorination in an organic solvent followed by purification steps | Variable | Simpler setup but may require extensive purification |

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets in biological systems. For instance, as an intermediate in herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted vegetation . The exact pathways and molecular targets can vary depending on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

- Structural Difference : Lacks the methyl group at position 4.

- Synthesis : Prepared via chlorination of 2-chloro-5-(trifluoromethyl)pyridine using Cl₂ gas and catalysts (e.g., supported metal chlorides) at 100–150°C and 0.5–5.0 MPa .

- Applications : Precursor for herbicides (e.g., haloxyfop-ethoxy ethyl) .

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

- Structural Difference : Methoxy (-OCH₃) groups replace chlorine at positions 2 and 3.

- Impact : Methoxy groups are electron-donating, increasing electron density on the pyridine ring. This contrasts with chlorine’s electron-withdrawing effect, altering reactivity in electrophilic substitutions .

- Applications : Likely used in pharmaceuticals or dyes due to improved solubility from methoxy groups.

4-Chloro-2-(trifluoromethyl)pyridine

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

- Structural Difference: Amino (-NH₂) group replaces chlorine at position 2.

- Impact: The amino group enables hydrogen bonding and participation in coupling reactions (e.g., Buchwald-Hartwig), making it suitable for pharmaceutical intermediates .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| 2,3-Dichloro-4-methyl-5-(CF₃)pyridine | C₇H₄Cl₂F₃N | 230.02 | 2-Cl, 3-Cl, 4-CH₃, 5-CF₃ | Agrochemical synthesis |

| 2,3-Dichloro-5-(CF₃)pyridine | C₆HCl₂F₃N | 216.00 | 2-Cl, 3-Cl, 5-CF₃ | Herbicide precursor |

| 2,3-Dimethoxy-5-(CF₃)pyridine | C₈H₇F₃NO₂ | 218.14 | 2-OCH₃, 3-OCH₃, 5-CF₃ | Pharmaceuticals |

| 4-Chloro-2-(CF₃)pyridine | C₆H₃ClF₃N | 181.55 | 4-Cl, 2-CF₃ | Coordination chemistry |

Biological Activity

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. Its unique chemical structure, featuring both chlorine and trifluoromethyl groups, contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H4Cl2F3N. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an agrochemical. It has been identified as a key compound in various studies focusing on its herbicidal properties and potential therapeutic applications.

Agrochemical Applications

- Herbicidal Activity : The compound has shown effectiveness in inhibiting weed growth, making it a candidate for herbicide development. Its mechanism involves interference with specific biochemical pathways in plants.

- Pest Control : It may also exhibit insecticidal properties, contributing to its utility in agricultural settings.

Medicinal Applications

- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against various pathogens, indicating potential for use in developing new antibiotics.

- Anti-inflammatory Effects : Preliminary research has indicated that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as COX, potentially leading to reduced inflammation and pain.

- Receptor Modulation : Its lipophilic nature may facilitate interaction with cellular receptors, influencing various signaling pathways.

Case Studies

- Study on Herbicidal Efficacy : A recent study demonstrated that this compound significantly reduced the growth of several weed species in controlled environments. The effective dose was found to be as low as 50 g/ha, showcasing its potency as a herbicide.

- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL. This suggests a promising avenue for further exploration in antibiotic development.

Comparative Analysis

To better understand the significance of this compound within its class of compounds, a comparison with similar pyridine derivatives is essential.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | C7H4Cl2F3N | Herbicidal, Antimicrobial | Effective against weeds and bacteria |

| 2-Chloro-5-fluoropyridine | C5H4ClFN | Antimicrobial | Less effective than dichloro derivative |

| 3-Fluoro-2-pyridinamine | C6H6FN | Antiviral | Different target profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine, and what methodologies are critical for achieving high purity?

- Methodological Answer : The compound is synthesized via sequential halogenation and fluorination of pyridine precursors. A common route involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring. Key steps include:

- Chlorination : Use of Cl₂ or SO₂Cl₂ under controlled temperature (80–120°C) to introduce chlorine atoms at positions 2 and 3.

- Fluorination : Introduction of the trifluoromethyl group via radical trifluoromethylation or halogen-exchange reactions using CuF₂/KF catalysts.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C4, CF₃ at C5). ¹⁹F NMR quantifies trifluoromethyl group integrity.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles, critical for confirming regioselectivity and steric effects.

- Mass Spectrometry (HRMS) : Validates molecular weight (m/z ~229.5) and isotopic patterns for Cl/F atoms .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : Applications span:

- Medicinal Chemistry : As a pharmacophore in enzyme inhibitors (e.g., CYP1B1) due to its electron-withdrawing groups enhancing binding affinity .

- Agrochemical Development : As a precursor for herbicides and pesticides, leveraging its stability under environmental conditions .

- Materials Science : In corrosion inhibition studies, where pyridine derivatives interact with metal surfaces via donor-acceptor mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and yield?

- Methodological Answer : Key optimizations include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) for regioselective chlorination.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination rates by stabilizing intermediates.

- Temperature Control : Lower temperatures (50–70°C) reduce side reactions during trifluoromethylation .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict binding sites. For example, the CF₃ group’s electron-withdrawing nature enhances electrophilic interactions with CYP1B1’s heme iron .

- Molecular Docking : Simulates ligand-receptor binding; studies show the chloro-methyl group at C4 improves steric fit in hydrophobic enzyme pockets .

Q. How do substitution patterns influence regioselective functionalization for downstream applications?

- Methodological Answer :

- Regioexhaustive Functionalization : Chlorine atoms at C2/C3 act as directing groups. For example, nucleophilic aromatic substitution (SNAr) at C5 is favored due to electron deficiency from CF₃.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4-methyl position requires Pd catalysts and aryl boronic acids, enabling diversification for drug candidates .

Q. What are the degradation pathways and metabolic stability of this compound in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.